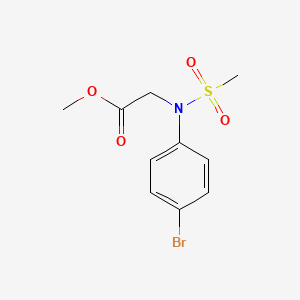

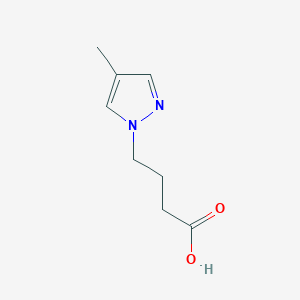

methyl 2-(4-bromo-N-methylsulfonylanilino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

CO2 Incorporation and Organic Acid Formation

One of the applications involves the anaerobic metabolism of organic compounds where CO2 incorporation is significant. For example, the metabolism of m-cresol by methanogenic cultures leads to the accumulation of acetate, suggesting CO2 incorporation. Such processes highlight the role of bromoethanesulfonic acid and similar compounds in inhibiting methane production, which indirectly relates to the chemistry of methyl 2-(4-bromo-N-methylsulfonylanilino)acetate by showcasing the interactions between sulfonic acid derivatives and microbial metabolic pathways (Roberts et al., 1990).

Oxidation Reactions

Oxidation reactions form a crucial part of organic synthesis, and the study by Ogura et al. discusses the oxidation of methyl (methylthio)methyl sulfoxide to produce bis(methylsulfinyl)methane, demonstrating the potential for utilizing similar compounds in oxidation processes to achieve high yields of specific products (Ogura, Suzuki, & Tsuchihashi, 1980).

Enzyme Inhibition and Herbicide Action

Chaleff and Mauvais explored how certain sulfonylurea herbicides inhibit acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This highlights another potential application area for methyl 2-(4-bromo-N-methylsulfonylanilino)acetate, where structurally similar compounds act as enzyme inhibitors to control plant growth (Chaleff & Mauvais, 1984).

Coenzyme M Reductase System Activity

The synthesis and investigation of analogues for methyl-coenzyme M reductase, as discussed by Gunsalus et al., provide insight into the modification of sulfonate compounds and their impact on methanogenic processes. This research indicates a broader application scope for compounds like methyl 2-(4-bromo-N-methylsulfonylanilino)acetate in studying and influencing enzymatic activities involved in methane production (Gunsalus, Romesser, & Wolfe, 1978).

Synthesis and Anti-inflammatory Activity

Research into the synthesis and biological activity of compounds can also relate to the applications of methyl 2-(4-bromo-N-methylsulfonylanilino)acetate. For instance, the synthesis of cyclooxygenase inhibitors showcases how structural modifications of sulfone-based compounds lead to significant biological activities, such as anti-inflammatory effects, which might be explored with methyl 2-(4-bromo-N-methylsulfonylanilino)acetate derivatives (Harrak et al., 2010).

properties

IUPAC Name |

methyl 2-(4-bromo-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNXFAXERLOBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2682060.png)

![Ethyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2682067.png)

![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-(3-Fluorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2682077.png)

![3-[2-Oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-5-prop-2-ynylimidazolidine-2,4-dione](/img/structure/B2682078.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide](/img/structure/B2682079.png)

![methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2682081.png)